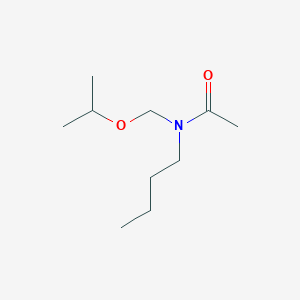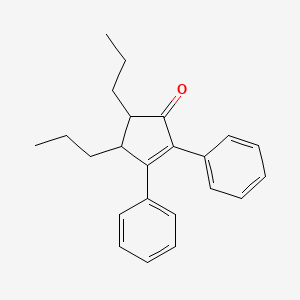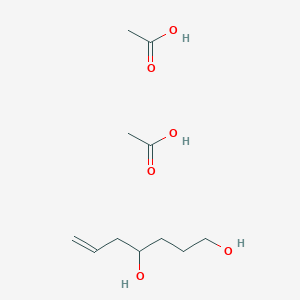
N-Butyl-N-(isopropoxymethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(isopropoxymethyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of a butyl group, an isopropoxymethyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(isopropoxymethyl)acetamide typically involves the reaction of butylamine with isopropoxymethyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases include sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(isopropoxymethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isopropoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Aplicaciones Científicas De Investigación
N-Butyl-N-(isopropoxymethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(isopropoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylacetamide: Similar structure but lacks the isopropoxymethyl group.
N-Butyl-N-isobutylacetamide: Contains an isobutyl group instead of an isopropoxymethyl group.
Uniqueness
N-Butyl-N-(isopropoxymethyl)acetamide is unique due to the presence of the isopropoxymethyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
N-butyl-N-(propan-2-yloxymethyl)acetamide |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-11(10(4)12)8-13-9(2)3/h9H,5-8H2,1-4H3 |
Clave InChI |
LKMYIFRAJLPZGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(COC(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)

![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)

![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)

![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)
